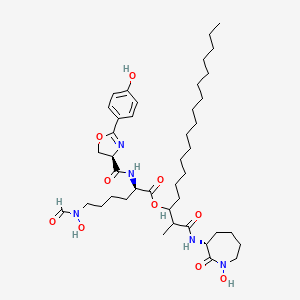
brasilibactin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brasilibactin A is a cytotoxic compound isolated from the actinomycete Nocardia brasiliensis. It has garnered attention due to its potent biological activities, particularly its immunosuppressive properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthetic routes for Brasilibactin A involve complex organic synthesis techniques. The compound is typically synthesized through multi-step reactions starting from simpler organic precursors. Key reaction conditions include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired molecular structure.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This requires careful control of reaction conditions, purification processes, and quality assurance to ensure the compound's efficacy and safety. Large-scale reactors and advanced purification techniques are employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Brasilibactin A undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure to enhance its biological activity or to produce derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halides. Reaction conditions are carefully controlled to achieve the desired outcomes, with temperature, pressure, and solvent choice playing critical roles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with unique biological activities
Scientific Research Applications
Chemistry: In chemistry, Brasilibactin A is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable precursor for the development of new drugs and materials.
Biology: In biological research, this compound is used to study its effects on cellular processes. It has been shown to inhibit the growth of certain cancer cells, making it a potential candidate for anticancer therapies.
Medicine: Medically, this compound is being explored for its immunosuppressive properties. It has shown promise in preventing organ rejection in transplant patients and in treating autoimmune diseases.
Industry: In industry, this compound is used in the development of new pharmaceuticals and biotechnological products. Its unique properties make it a valuable asset in the creation of innovative treatments and therapies.
Mechanism of Action
Brasilibactin A exerts its effects through the inhibition of specific molecular targets. It interacts with key enzymes and proteins involved in immune responses, leading to the suppression of immune activity. The exact molecular pathways involved are still under investigation, but it is known to affect T-cells and other immune cells.
Comparison with Similar Compounds
Brasilibactin A is compared to other immunosuppressive compounds such as cyclosporine A, tacrolimus, and azathioprine. Unlike these compounds, this compound has a unique mechanism of action and a different chemical structure, which may offer advantages in terms of efficacy and side effects. Other similar compounds include rapamycin and mycophenolate mofetil, which also have immunosuppressive properties but differ in their molecular targets and pathways.
Conclusion
This compound is a promising compound with significant potential in various fields, including medicine, biology, and industry. Its unique properties and mechanisms of action make it a valuable candidate for further research and development. As studies continue, this compound may become an important tool in the treatment of autoimmune diseases, cancer, and organ transplantation.
Properties
Molecular Formula |
C42H67N5O10 |
|---|---|
Molecular Weight |
802.0 g/mol |
IUPAC Name |
[1-[[(3R)-1-hydroxy-2-oxoazepan-3-yl]amino]-2-methyl-1-oxooctadecan-3-yl] (2R)-6-[formyl(hydroxy)amino]-2-[[(4R)-2-(4-hydroxyphenyl)-4,5-dihydro-1,3-oxazole-4-carbonyl]amino]hexanoate |
InChI |
InChI=1S/C42H67N5O10/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-22-37(31(2)38(50)43-34-20-17-19-28-47(55)41(34)52)57-42(53)35(21-16-18-27-46(54)30-48)44-39(51)36-29-56-40(45-36)32-23-25-33(49)26-24-32/h23-26,30-31,34-37,49,54-55H,3-22,27-29H2,1-2H3,(H,43,50)(H,44,51)/t31?,34-,35-,36-,37?/m1/s1 |
InChI Key |
GUHXRIXCLRPVPK-JDWUKTJXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(C(C)C(=O)N[C@@H]1CCCCN(C1=O)O)OC(=O)[C@@H](CCCCN(C=O)O)NC(=O)[C@H]2COC(=N2)C3=CC=C(C=C3)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(C)C(=O)NC1CCCCN(C1=O)O)OC(=O)C(CCCCN(C=O)O)NC(=O)C2COC(=N2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




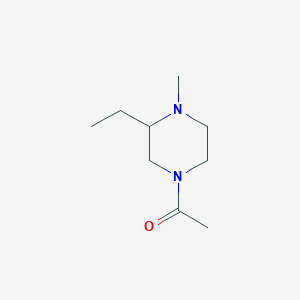
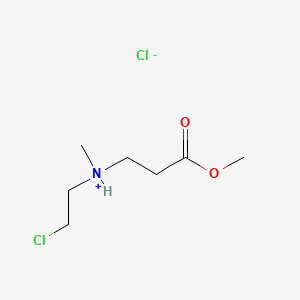

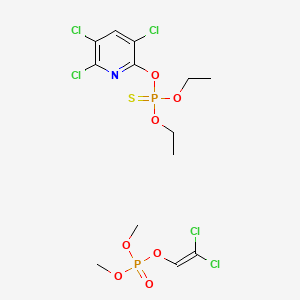
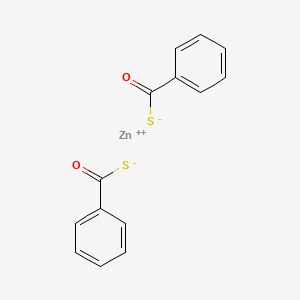
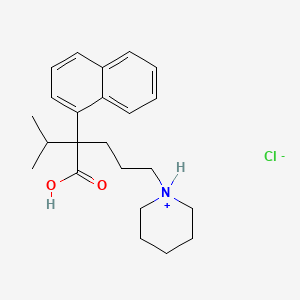
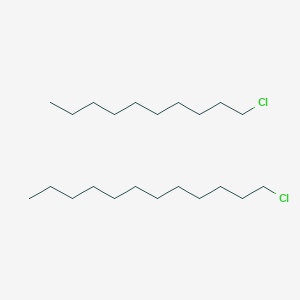
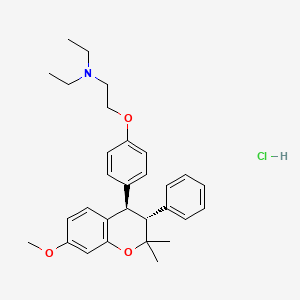
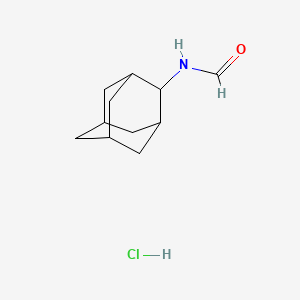
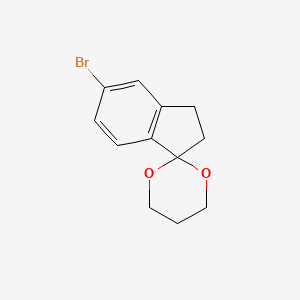
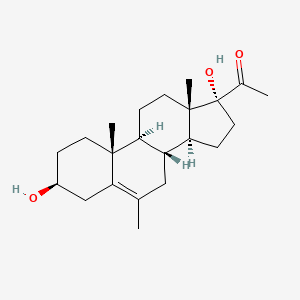
![2-[(2-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethan-1-ol](/img/structure/B15347234.png)
